molecular formula C15H16N2O3S B2744448 N'-((4-ethoxyphenyl)sulfonyl)benzimidamide CAS No. 327096-02-6

N'-((4-ethoxyphenyl)sulfonyl)benzimidamide

Cat. No. B2744448
CAS RN: 327096-02-6
M. Wt: 304.36
InChI Key: UEKVOQXUKKPDLV-UHFFFAOYSA-N
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Description

“N’-((4-ethoxyphenyl)sulfonyl)benzimidamide” is a compound that belongs to the class of benzimidazole-sulfonyl derivatives . Benzimidazole and sulfonyl compounds are known for their remarkable biological activities, such as antibacterial, antifungal, anti-inflammatory, antiproliferative, carbonic anhydrase inhibitory, and α-amylase inhibitory activities .


Synthesis Analysis

The synthesis of benzimidazole-sulfonyl derivatives, including “N’-((4-ethoxyphenyl)sulfonyl)benzimidamide”, has been a central issue in the drug discovery arena . The synthesis of these compounds often involves SN2 substitution reactions .


Molecular Structure Analysis

The molecular structure of “N’-((4-ethoxyphenyl)sulfonyl)benzimidamide” is characterized by the fusion of a six-membered benzene ring with a five-membered imidazole moiety, which is a characteristic feature of benzimidazole compounds .


Chemical Reactions Analysis

Benzimidazole-sulfonyl derivatives, including “N’-((4-ethoxyphenyl)sulfonyl)benzimidamide”, have been found to exhibit a range of pharmacological activities. These activities are often mediated by various enzymes involved in a wide range of therapeutic uses .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Active Synthesis: The compound has been utilized in the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, highlighting its role in producing important building blocks for biologically active compounds. This process involves the transformation of nitro derivatives through a Nef reaction followed by methylation, yielding β-hydroxy-α-amino acid and α,β-diamino acid esters with significant yields (Foresti et al., 2003).

Material Science Applications

  • Fuel Cell Technology: The molecule has contributed to the development of novel sulfonated polyimides for polyelectrolytes in fuel cell applications. This research focuses on improving proton conductivity and water stability of polyimides, essential for efficient fuel cell operation (Fang et al., 2002).
  • Nanofiltration Membranes: In water treatment technologies, derivatives of the compound have been used to prepare novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating their potential in dye solution treatment applications (Liu et al., 2012).

Biological and Environmental Research

  • Antibiotic Elimination Strategy: Research into microbial strategies to eliminate sulfonamide antibiotics from the environment has revealed novel pathways involving ipso-hydroxylation and subsequent fragmentation, facilitated by NADH-dependent hydroxylation. This process effectively breaks down sulfonamides, releasing less harmful byproducts and highlighting a potential environmental bioremediation approach (Ricken et al., 2013).

Future Directions

The future directions for “N’-((4-ethoxyphenyl)sulfonyl)benzimidamide” and other benzimidazole-sulfonyl derivatives involve further exploration of their pharmacological properties. There is a need for the development of new compounds with potential bioactivities, and benzimidazole-sulfonyl scaffolds have vital applications in the pharmaceutical industry .

properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVOQXUKKPDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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